![molecular formula C10H10N2O2 B019152 8-Methoxy-2-methyl-4(3H)-quinazolinone CAS No. 90915-45-0](/img/structure/B19152.png)
8-Methoxy-2-methyl-4(3H)-quinazolinone
Overview
Description
Molecular Structure Analysis
The molecular structure of 8-Methoxy-2-methyl-4(3H)-quinazolinone can be determined using spectroscopic methods, including 1D and 2D NMR techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Methoxy-2-methyl-4(3H)-quinazolinone such as its molecular weight, density, melting point, boiling point, and structure can be determined .
Scientific Research Applications
Mitochondrial Damage Assessment
One of the applications of derivatives of 8-Methoxy-2-methyl-4(3H)-quinazolinone is in the study of mitochondrial damage. Research has shown that certain chromenone and chromanone derivatives, which are structurally related to 8-Methoxy-2-methyl-4(3H)-quinazolinone, can cause significant mitochondrial damage. These compounds have been isolated from the endophytic fungus Daldinia eschscholtzii and have demonstrated phytotoxic effects, including the inhibition of basal oxygen consumption rate in isolated mitochondria and alteration of the mitochondrial membrane potential .
Development of Herbicides
The phytotoxic properties of 8-Methoxy-2-methyl-4(3H)-quinazolinone derivatives also point towards their potential use in the development of new herbicides. The ability of these compounds to inhibit root growth and affect oxygen uptake in seedlings suggests they could be used to control weed growth in agriculture .
Endophytic Fungi Research
The isolation of 8-Methoxy-2-methyl-4(3H)-quinazolinone derivatives from endophytic fungi like Daldinia eschscholtzii highlights the importance of these organisms in bioprospecting for new and useful natural products .
Mechanism of Action
Target of Action
The primary target of 8-Methoxy-2-methyl-4(3H)-quinazolinone is the mitochondria . The compound has been found to inhibit basal oxygen consumption rate in isolated mitochondria from Medicago sativa seedlings .
Mode of Action
8-Methoxy-2-methyl-4(3H)-quinazolinone interacts with its target, the mitochondria, by causing serious damage to their membrane potential (Δ Ψ m) in percentages greater than 50% at concentrations lower than 2 mM . This interaction results in the inhibition of the basal oxygen consumption rate .
Result of Action
The molecular and cellular effects of 8-Methoxy-2-methyl-4(3H)-quinazolinone’s action include the inhibition of basal oxygen consumption and serious damage to the mitochondrial membrane potential . These effects suggest that the compound may have cytotoxic properties.
Safety and Hazards
properties
IUPAC Name |
8-methoxy-2-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCBMSNYXIFTCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444674 | |
Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2-methyl-4(3H)-quinazolinone | |
CAS RN |
90915-45-0 | |
Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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